molecular formula C20H28FeO B12652089 (1-Oxodecyl)ferrocene CAS No. 68209-66-5

(1-Oxodecyl)ferrocene

Cat. No.: B12652089
CAS No.: 68209-66-5
M. Wt: 340.3 g/mol
InChI Key: JERGQWSYUKUTQG-UHFFFAOYSA-N
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Description

(1-Oxodecyl)ferrocene is an organometallic compound that features a ferrocene core with a decyl group substituted at one of the cyclopentadienyl rings Ferrocene itself is a well-known metallocene consisting of two cyclopentadienyl rings bound to a central iron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxodecyl)ferrocene typically involves the following steps:

    Preparation of Decylferrocene: This can be achieved by reacting ferrocene with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

    Oxidation: The decylferrocene is then oxidized to this compound using an oxidizing agent such as chromium trioxide (CrO3) in acetic acid. The reaction conditions need to be carefully controlled to avoid over-oxidation.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Oxodecyl)ferrocene undergoes various types of chemical reactions, including:

    Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

    Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The decyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ferrocenium ions.

    Reduction: Formation of (1-Hydroxydecyl)ferrocene.

    Substitution: Formation of various substituted ferrocene derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Oxodecyl)ferrocene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (1-Oxodecyl)ferrocene involves its interaction with molecular targets through its ferrocene core and the oxo functionality. The ferrocene core can undergo redox reactions, facilitating electron transfer processes. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Decylferrocene: Lacks the oxo functionality, making it less reactive in certain chemical reactions.

    (1-Hydroxydecyl)ferrocene: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties and reactivity.

    Ferrocenium Compounds: Oxidized forms of ferrocene with different electronic properties.

Uniqueness

(1-Oxodecyl)ferrocene is unique due to the presence of both the decyl group and the oxo functionality, which impart distinct chemical and physical properties. This combination allows for a broader range of chemical reactions and applications compared to its analogs.

Properties

CAS No.

68209-66-5

Molecular Formula

C20H28FeO

Molecular Weight

340.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yldecan-1-one;iron(2+)

InChI

InChI=1S/C15H23O.C5H5.Fe/c1-2-3-4-5-6-7-8-13-15(16)14-11-9-10-12-14;1-2-4-5-3-1;/h9-12H,2-8,13H2,1H3;1-5H;/q2*-1;+2

InChI Key

JERGQWSYUKUTQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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